methyl 1-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the preparation of the benzothiazole derivative.
Thioether Formation: The benzothiazole derivative is then reacted with an appropriate alkylating agent to form the thioether linkage.
Pyrazole Ring Formation: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Methyl 1-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of methyl 1-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **S-[(6-ethoxy-1,3-benzothiazol-2-yl)methyl] (2E)-2-[1-methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbothioate .
- **Ethyl ((6-methyl-1,3-benzothiazol-2-yl)amino)(oxo)acetate .
Uniqueness
Methyl 1-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}-1H-pyrazole-3-carboxylate is unique due to its dual heterocyclic structure, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
methyl 1-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanylmethyl]pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-3-21-10-4-5-11-13(8-10)23-15(16-11)22-9-18-7-6-12(17-18)14(19)20-2/h4-8H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFVORNGDKMBHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCN3C=CC(=N3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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